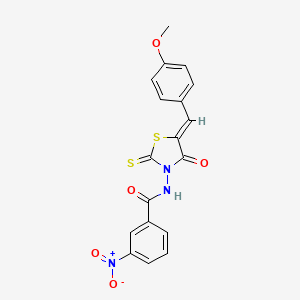

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Vue d'ensemble

Description

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Due to its critical role in melanogenesis, it has been defined as a potent pharmacological target for the treatment of melanin overproduction .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This interaction results in the inhibition of melanin synthesis, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized .

Result of Action

The compound’s action results in significant and concentration-dependent inhibition of intracellular melanin contents . Its anti-melanogenic effects were found to be considerably greater than the inhibitory effect of kojic acid . These effects are due to the compound’s inhibition of tyrosinase activity .

Action Environment

Environmental factors such as UVB radiation can influence the compound’s action, efficacy, and stability . For example, the compound’s skin depigmentation effect was confirmed in vivo as its topical treatment significantly reduced UVB-induced melanogenesis in HRM2 hairless mice .

Analyse Biochimique

Biochemical Properties

The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . It binds to the active site of tyrosinase, preventing the enzyme from catalyzing its substrate . This interaction is supported by high binding affinities observed in docking simulations .

Cellular Effects

In cellular studies using B16F10 melanoma cells, the compound significantly inhibited intracellular melanin contents in a concentration-dependent manner . It influenced cell function by inhibiting cellular tyrosinase activity and melanin production .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with tyrosinase. It binds to the active site of the enzyme, preventing it from interacting with its substrate . This results in a decrease in melanin production, as tyrosinase is a key enzyme in melanogenesis .

Temporal Effects in Laboratory Settings

It has been shown to have a potent inhibitory effect on tyrosinase activity and melanin production in B16F10 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by the reaction with 3-nitrobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, suggesting its use in treating hyperpigmentation disorders .

Medicine

In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical and cosmetic industries are particularly noteworthy due to its biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: This compound shares a similar thiazolidinone core but lacks the nitrobenzamide moiety.

(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: This derivative has a hydroxyl group instead of a nitro group, affecting its biological activity.

Uniqueness

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is unique due to its combination of a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a compound belonging to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core with a methoxybenzylidene substituent and a nitro group. The molecular formula is with a molecular weight of approximately 302.35 g/mol. The presence of the thioxo group and the methoxy substituent may enhance its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |

|---|---|---|---|

| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | E. coli, En. cloacae |

| Compound B | 0.015 | 0.030 | S. aureus, B. cereus |

These findings suggest that this compound could be effective against resistant bacterial strains.

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific compound may similarly influence cancer cell viability.

Case Study: Anticancer Effects

A study demonstrated that thiazolidinone derivatives inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis via the mitochondrial pathway.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can modulate nuclear receptors involved in inflammatory responses and metabolic processes.

- Signal Transduction Pathways : The compound may affect various signaling pathways, leading to altered gene expression related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly affect the biological activity of thiazolidinone derivatives. The presence of electron-donating groups, such as methoxy groups, enhances antimicrobial activity by improving solubility and receptor binding affinity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increased solubility and activity |

| Nitro Group | Enhanced cytotoxicity |

| Thioxo Group | Critical for enzyme interaction |

Toxicological Profile

Preliminary toxicity assessments indicate that thiazolidinone derivatives exhibit low toxicity profiles with no significant mutagenic or carcinogenic effects observed in vitro. The predicted oral toxicity (LD50) values suggest a favorable safety margin for potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGOKEIYOCUUOF-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.